molecular formula C12H4F6 B6336492 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl CAS No. 505058-38-8

3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl

Cat. No.: B6336492
CAS No.: 505058-38-8
M. Wt: 262.15 g/mol
InChI Key: LQYRGPDYLITEHA-UHFFFAOYSA-N
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Description

3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl is a fluorinated biphenyl compound with the molecular formula C12H4F6. It is characterized by the presence of six fluorine atoms attached to the biphenyl structure, which significantly alters its chemical properties compared to non-fluorinated biphenyls .

Scientific Research Applications

3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl typically involves the halogenation of biphenyl compounds. One common method is the direct fluorination of biphenyl using fluorine gas under controlled conditions. This reaction requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of 3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated biphenyl derivatives .

Mechanism of Action

The mechanism by which 3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The presence of fluorine atoms increases the compound’s electronegativity, which can influence its reactivity and interaction with other molecules. This can affect pathways involved in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl is unique due to its specific pattern of fluorination, which imparts distinct chemical properties. Compared to other fluorinated biphenyls, it offers a balance between fluorination and reactivity, making it versatile for various applications .

Properties

IUPAC Name

1,2,3-trifluoro-5-(3,4,5-trifluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYRGPDYLITEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20789921
Record name 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505058-38-8
Record name 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20789921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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